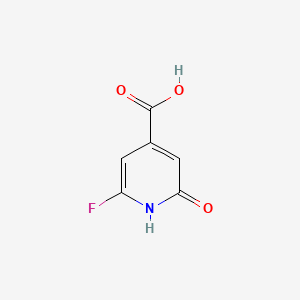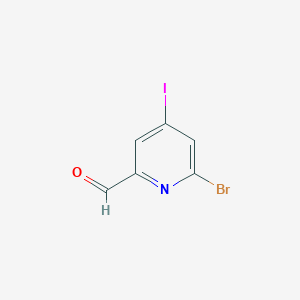
6-Bromo-4-iodopyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-iodopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine substituents at the 6th and 4th positions, respectively, and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodopyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carbaldehyde. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 6-Bromo-4-iodopyridine-2-carboxylic acid.
Reduction: 6-Bromo-4-iodopyridine-2-methanol.
Coupling: Various biaryl or heteroaryl compounds.
Scientific Research Applications
6-Bromo-4-iodopyridine-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodopyridine-2-carbaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine substituents, which activate the pyridine ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the iodine substituent.
4-Iodo-2-pyridinecarboxaldehyde: Similar structure but lacks the bromine substituent.
6-Bromo-4-chloropyridine-2-carbaldehyde: Chlorine substituent instead of iodine.
Uniqueness
6-Bromo-4-iodopyridine-2-carbaldehyde is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. This dual substitution pattern enhances its reactivity and versatility in synthetic applications compared to compounds with only one halogen substituent.
Properties
Molecular Formula |
C6H3BrINO |
|---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
6-bromo-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
InChI Key |
MAAVLRCMTZBLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


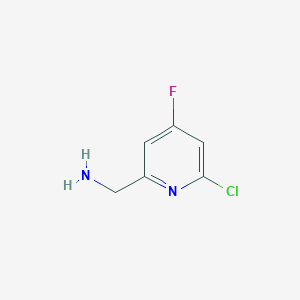
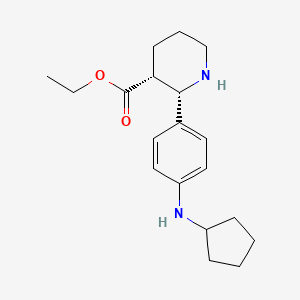
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)

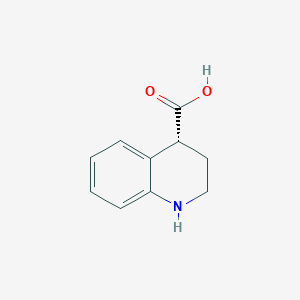

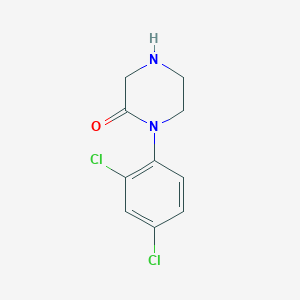
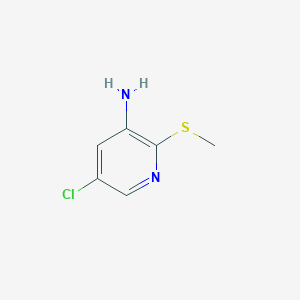
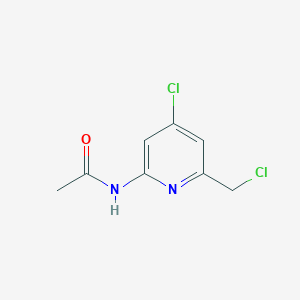

![5-Methoxy-2-vinyl-1H-benzo[D]imidazole](/img/structure/B14860177.png)
![4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B14860182.png)
![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
